molecular formula C12H16BNO3 B1585927 (4-(Cyclopentylcarbamoyl)phenyl)boronic acid CAS No. 850568-15-9

(4-(Cyclopentylcarbamoyl)phenyl)boronic acid

Cat. No.: B1585927
CAS No.: 850568-15-9
M. Wt: 233.07 g/mol
InChI Key: VMJFATWKBZYOFO-UHFFFAOYSA-N
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Description

(4-(Cyclopentylcarbamoyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopentylcarbamoyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

Boronic acids, including (4-(cyclopentylcarbamoyl)phenyl)boronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The palladium acts as a catalyst, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to carbon-carbon bond formation . The compound’s role in Suzuki-Miyaura cross-coupling reactions contributes to the synthesis of a wide range of organic compounds . The downstream effects of these reactions can vary greatly depending on the specific compounds being synthesized.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the Suzuki-Miyaura cross-coupling reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the reaction environment, the presence of a suitable catalyst (such as palladium), and the temperature and pressure conditions under which the reaction is carried out .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Cyclopentylcarbamoyl)phenyl)boronic acid typically involves the reaction of 4-bromoaniline with cyclopentyl isocyanate to form the intermediate 4-(cyclopentylcarbamoyl)aniline. This intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base under inert conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (4-(Cyclopentylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

[4-(cyclopentylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO3/c15-12(14-11-3-1-2-4-11)9-5-7-10(8-6-9)13(16)17/h5-8,11,16-17H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJFATWKBZYOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378405
Record name [4-(Cyclopentylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-15-9
Record name [4-(Cyclopentylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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